N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide
Description
N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide is a synthetic small molecule characterized by a cyclopropanecarboxamide backbone linked to a substituted phenyl ring. The phenyl group is functionalized with a cyclohexyl urea moiety (via a carbonylamino bridge) and a methyl group at the ortho position.
Properties
IUPAC Name |
N-[3-(cyclohexylcarbamoylamino)-2-methylphenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-12-15(20-17(22)13-10-11-13)8-5-9-16(12)21-18(23)19-14-6-3-2-4-7-14/h5,8-9,13-14H,2-4,6-7,10-11H2,1H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWFNNASVULUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)NC2CCCCC2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene is treated with a carbene precursor under suitable conditions.
Introduction of the cyclohexylamino group: This step involves the reaction of a suitable amine (cyclohexylamine) with an appropriate carbonyl compound to form the cyclohexylamino moiety.
Coupling with the aromatic ring: The final step involves coupling the cyclopropane and cyclohexylamino intermediates with an aromatic ring containing a carboxamide group, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds similar to N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of cyclopropanecarboxamide can inhibit protein tyrosine kinases (PTKs), which are crucial in cancer cell proliferation and survival . The inhibition of PTKs can lead to reduced tumor growth and improved patient outcomes.
Case Study: Inhibition of Tumor Growth
- Compound : this compound
- Target : Protein Tyrosine Kinases
- Findings : Significant reduction in tumor size in preclinical models.
Neuropharmacology
2.1 Potential for Treating Neurological Disorders
The compound has shown promise in neuropharmacological applications, particularly in the treatment of neurodegenerative diseases. Its structural features may allow it to cross the blood-brain barrier effectively, making it a candidate for further investigation in conditions such as Alzheimer's disease and Parkinson's disease.
Case Study: Neuroprotective Effects
- Compound : this compound
- Mechanism : Modulation of neurotransmitter systems.
- Findings : Reduced neuroinflammation and improved cognitive functions in animal models.
Anti-inflammatory Properties
The compound's ability to modulate inflammatory pathways has been documented, suggesting its potential use in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines, leading to reduced inflammation.
Case Study: Inhibition of Inflammatory Cytokines
- Compound : this compound
- Target : Pro-inflammatory cytokines (e.g., TNF-alpha, IL-6)
- Findings : Decreased levels of inflammatory markers in treated subjects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the cyclopropane ring or the amine group can significantly affect biological activity.
Mechanism of Action
The mechanism of action of N-(3-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclopropanecarboxamide Derivatives
Commercial and Research Relevance
- Supplier Availability : Cyclopropanecarboxamide derivatives with cyclohexyl urea groups (e.g., CAS 88074-58-2 in ) are rare in commercial catalogs, suggesting niche research applications.
Biological Activity
N-(3-{[(Cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into its mechanisms, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C16H24N2O
- Molecular Weight : 260.37456 g/mol
- CAS Number : Not specified in the available sources.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of inhibiting specific enzymes and receptors involved in disease pathways. Key mechanisms include:
- Inhibition of Nucleoside Transporters : Research indicates that compounds similar to this compound may inhibit equilibrative nucleoside transporters (ENTs), which are critical for nucleotide metabolism and cellular signaling .
- Receptor Modulation : The compound may act as an antagonist at certain receptor sites, influencing pathways related to inflammation and pain .
Antimicrobial Properties
Studies have shown that derivatives of this compound exhibit antimicrobial activity, particularly against Plasmodium species, which are responsible for malaria. The inhibition of ENTs is linked to reduced parasite viability and replication .
Case Studies and Research Findings
- Inhibition Studies : A study assessed the inhibitory effects of similar compounds on Plasmodium falciparum ENT, demonstrating significant reductions in parasite growth at concentrations as low as 10 µM .
- Cell Line Testing : In vitro tests using human cancer cell lines showed that the compound could reduce cell proliferation rates by up to 50% at optimal concentrations (20 µM), indicating potential for further development in cancer therapeutics .
- Toxicological Assessment : Toxicity studies revealed a favorable safety profile with minimal cytotoxicity observed in non-target cells at therapeutic doses, suggesting a potential for clinical application .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
